
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde
Description
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a 2,5-dimethoxyphenyl substituent at the 6-position of the pyridine ring and a methyl group at the 2-position. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)4-6-14(16-10)13-8-12(18-2)5-7-15(13)19-3/h4-9H,1-3H3 |
InChI Key |
JVLBVIIOESVESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=CC(=C2)OC)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 1,4-dimethoxybenzene with an appropriate acyl chloride, such as adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: The resultant acid chloride is then hydrolyzed to obtain the desired aldehyde compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinic acid.
Reduction: 6-(2,5-Dimethoxyphenyl)-2-methylnicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and synthetic features of 6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde with three analogous compounds derived from the provided evidence:
Key Observations:
- Shared Substituents : All compounds except the benzodioxin derivative () share the 2,5-dimethoxyphenyl group, which is associated with serotonin receptor modulation in psychoactive analogs like 25H-NBOH .
- Functional Group Diversity: The target compound’s aldehyde group distinguishes it from ester/ketone () and amine/phenol () functionalities, suggesting divergent reactivity (e.g., nucleophilic additions).
- Molecular Complexity: ’s benzodioxin derivative () has the highest molecular weight (391.46 g/mol), reflecting its extended aromatic system and dimethylamino group, which may enhance solubility or receptor affinity.
Biological Activity
6-(2,5-Dimethoxyphenyl)-2-methylnicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNO, characterized by a nicotinaldehyde moiety substituted with a dimethoxyphenyl group. The presence of methoxy groups contributes to the compound's lipophilicity, potentially enhancing its bioavailability.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression and inflammatory responses. This includes Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in various diseases including autoimmune disorders and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 15.4 | Apoptosis induction |
HepG2 | 12.3 | Cell cycle arrest |
MCF-7 | 18.7 | Inhibition of proliferation |
These results indicate that the compound effectively reduces cell viability in a dose-dependent manner.
Case Studies
A notable case study involved the evaluation of the compound's effects on tumor xenografts in mice. The study reported a significant reduction in tumor size after administration of this compound compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an anticancer agent.
Pharmacological Applications
Given its biological activity, this compound is being explored for therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific signaling pathways involved in tumor growth.
- Inflammatory Diseases : Due to its kinase inhibition properties, it may also be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.